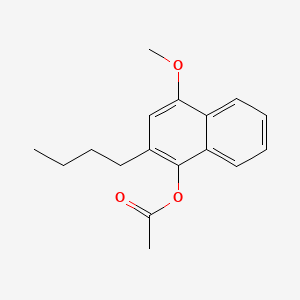

Bunaprolast

描述

属性

IUPAC Name |

(2-butyl-4-methoxynaphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-4-5-8-13-11-16(19-3)14-9-6-7-10-15(14)17(13)20-12(2)18/h6-7,9-11H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKGMVDIONCFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2C(=C1)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869327 | |

| Record name | 2-Butyl-4-methoxynaphthalen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99107-52-5 | |

| Record name | Bunaprolast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099107525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUNAPROLAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKF2F316K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bunaprolast: A Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bunaprolast is identified as an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade. This guide delves into the core mechanism of action of this compound, positioning it within the broader context of 5-LOX inhibitors. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this document extrapolates its function based on the well-established pharmacology of its therapeutic class. The primary mode of action of this compound is the interruption of the biosynthesis of leukotrienes, potent lipid mediators of inflammation. By inhibiting 5-LOX, this compound effectively reduces the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), thereby mitigating inflammatory responses. This guide will detail the arachidonic acid cascade, the role of 5-LOX, and the downstream effects of its inhibition.

Introduction: The Role of 5-Lipoxygenase in Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. The arachidonic acid (AA) cascade is a critical component of the inflammatory process, leading to the production of a variety of bioactive lipid mediators, collectively known as eicosanoids. One of the key enzymes in this pathway is 5-lipoxygenase (5-LOX).

5-LOX is a non-heme iron-containing dioxygenase that catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes.[1] This pathway is particularly significant in inflammatory cells such as neutrophils, eosinophils, mast cells, and macrophages. The products of the 5-LOX pathway, leukotrienes, are potent mediators of inflammation and are implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase

This compound's primary mechanism of action is the inhibition of the 5-lipoxygenase enzyme. By targeting 5-LOX, this compound effectively blocks the downstream synthesis of all leukotrienes.

The 5-Lipoxygenase Pathway

The 5-LOX pathway can be summarized in the following steps:

-

Release of Arachidonic Acid: Upon cellular stimulation by inflammatory signals, phospholipase A2 (PLA2) is activated and releases arachidonic acid from the cell membrane phospholipids.

-

5-LOX Activation: In the presence of 5-lipoxygenase-activating protein (FLAP), 5-LOX translocates to the nuclear membrane and is activated.

-

Conversion to 5-HPETE: Activated 5-LOX catalyzes the insertion of molecular oxygen into arachidonic acid at the C5 position, forming 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

-

Formation of LTA4: 5-LOX then further metabolizes 5-HPETE to the unstable epoxide, leukotriene A4 (LTA4).

-

Synthesis of Downstream Leukotrienes: LTA4 is subsequently converted into either leukotriene B4 (LTB4) by the enzyme LTA4 hydrolase or into the cysteinyl-leukotrienes (cys-LTs) – LTC4, LTD4, and LTE4 – through conjugation with glutathione by LTC4 synthase.

The signaling pathway is illustrated in the diagram below:

Downstream Consequences of 5-LOX Inhibition

By inhibiting 5-LOX, this compound prevents the formation of both LTB4 and the cysteinyl-leukotrienes. These two classes of leukotrienes have distinct pro-inflammatory functions:

-

Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils, LTB4 plays a crucial role in the recruitment of these inflammatory cells to the site of inflammation. It also promotes the adhesion of neutrophils to the endothelium and stimulates the release of lysosomal enzymes and reactive oxygen species.

-

Cysteinyl-Leukotrienes (LTC4, LTD4, LTE4): These leukotrienes are powerful bronchoconstrictors and increase vascular permeability. They are key mediators in the pathophysiology of asthma, causing contraction of airway smooth muscle, increased mucus secretion, and edema of the airway mucosa.

The inhibition of the synthesis of these mediators is the cornerstone of the anti-inflammatory effects of this compound.

Quantitative Data

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data for this compound, such as IC50 values for 5-LOX inhibition or binding affinities. For context, other known 5-LOX inhibitors exhibit a range of potencies.

| Parameter | Description | Typical Values for 5-LOX Inhibitors | This compound Specific Data |

| IC50 (5-LOX) | The half-maximal inhibitory concentration against the 5-lipoxygenase enzyme in in vitro assays. | Varies widely, from nanomolar to micromolar ranges. | Not Available |

| Cell-based IC50 | The concentration required to inhibit leukotriene production by 50% in cellular assays (e.g., in neutrophils or mast cells). | Generally higher than enzymatic IC50 values due to cellular uptake and other factors. | Not Available |

| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the affinity of the inhibitor for the 5-LOX enzyme. | Not commonly reported for all inhibitors. | Not Available |

Note: The absence of specific data for this compound in this table highlights a gap in the publicly accessible research literature.

Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the activity of purified 5-LOX.

Objective: To determine the IC50 value of a test compound against purified 5-lipoxygenase.

Materials:

-

Purified human recombinant 5-lipoxygenase

-

Arachidonic acid (substrate)

-

Calcium chloride

-

ATP

-

Phosphate buffer

-

Test compound (this compound)

-

Spectrophotometer

Method:

-

The 5-LOX enzyme is pre-incubated with the test compound at various concentrations in a buffer containing calcium and ATP.

-

The reaction is initiated by the addition of arachidonic acid.

-

The formation of 5-HPETE, the direct product of 5-LOX activity, is monitored by measuring the increase in absorbance at 234 nm.

-

The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Assay for Leukotriene Synthesis Inhibition

This type of assay assesses the ability of a compound to inhibit leukotriene production in whole cells, providing a more physiologically relevant measure of activity.

Objective: To determine the IC50 value of a test compound for the inhibition of leukotriene B4 (LTB4) and/or cysteinyl-leukotriene (cys-LT) synthesis in inflammatory cells.

Materials:

-

Isolated human peripheral blood neutrophils or a suitable cell line (e.g., RBL-1, HL-60)

-

Cell culture medium

-

Calcium ionophore (e.g., A23187) to stimulate leukotriene synthesis

-

Test compound (this compound)

-

Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 and cys-LTs or LC-MS/MS for quantification.

Method:

-

Inflammatory cells are pre-incubated with various concentrations of the test compound.

-

Leukotriene synthesis is stimulated by the addition of a calcium ionophore.

-

After a defined incubation period, the reaction is stopped, and the cells are separated from the supernatant by centrifugation.

-

The concentration of LTB4 and/or cys-LTs in the cell supernatant is quantified using ELISA or LC-MS/MS.

-

The percentage of inhibition of leukotriene synthesis is calculated for each concentration of the test compound.

-

The IC50 value is determined from the dose-response curve.

The general workflow for a cellular assay is depicted below:

Conclusion

This compound is a 5-lipoxygenase inhibitor, and its mechanism of action is centered on the blockade of leukotriene biosynthesis. By preventing the conversion of arachidonic acid to leukotrienes, this compound is expected to exhibit anti-inflammatory properties, particularly in conditions where leukotrienes are key pathological mediators. While the public scientific literature currently lacks specific quantitative data and detailed experimental protocols for this compound, its functional profile can be confidently inferred from its classification as a 5-LOX inhibitor. Further research and publication of data from preclinical and clinical studies would be invaluable to fully elucidate the specific pharmacological profile of this compound and its therapeutic potential.

References

U-66858: A Technical Guide to its 5-Lipoxygenase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-66858, chemically known as 1-acetoxy-2-n-butyl-4-methoxy-naphthalene, is a hydroquinone derivative that has demonstrated potent inhibitory activity against 5-lipoxygenase (5-LOX). The 5-LOX enzyme is a critical component of the inflammatory cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators implicated in a variety of inflammatory diseases, including asthma. This technical guide provides an in-depth overview of the 5-lipoxygenase inhibitory properties of U-66858, compiling available quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Core Concepts: The 5-Lipoxygenase Pathway

The 5-lipoxygenase pathway is a key metabolic cascade that converts arachidonic acid into pro-inflammatory leukotrienes.[1] This process is initiated by cellular stimuli that lead to the translocation of cytosolic 5-LOX to the nuclear membrane, where it interacts with the 5-lipoxygenase-activating protein (FLAP). FLAP presents arachidonic acid to 5-LOX, which then catalyzes the formation of leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently converted to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase. These leukotrienes exert their biological effects by binding to specific G-protein coupled receptors.[2]

digraph "5-Lipoxygenase Signaling Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1];

edge [fontname="Arial", fontsize=9];

"Cellular Stimuli" [fillcolor="#F1F3F4", fontcolor="#202124"];

"Phospholipase A2" [fillcolor="#F1F3F4", fontcolor="#202124"];

"Arachidonic Acid" [fillcolor="#FBBC05", fontcolor="#202124"];

"5-LOX (cytosol)" [fillcolor="#F1F3F4", fontcolor="#202124"];

"FLAP" [fillcolor="#F1F3F4", fontcolor="#202124"];

"5-LOX (nuclear membrane)" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Leukotriene A4 (LTA4)" [fillcolor="#FBBC05", fontcolor="#202124"];

"LTA4 Hydrolase" [fillcolor="#F1F3F4", fontcolor="#202124"];

"Leukotriene B4 (LTB4)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"LTC4 Synthase" [fillcolor="#F1F3F4", fontcolor="#202124"];

"Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Inflammation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"U-66858" [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

"Cellular Stimuli" -> "Phospholipase A2";

"Phospholipase A2" -> "Arachidonic Acid";

"Arachidonic Acid" -> "5-LOX (nuclear membrane)";

"5-LOX (cytosol)" -> "5-LOX (nuclear membrane)" [label="Translocation"];

"FLAP" -> "5-LOX (nuclear membrane)" [label="Presents AA"];

"5-LOX (nuclear membrane)" -> "Leukotriene A4 (LTA4)";

"Leukotriene A4 (LTA4)" -> "LTA4 Hydrolase";

"Leukotriene A4 (LTA4)" -> "LTC4 Synthase";

"LTA4 Hydrolase" -> "Leukotriene B4 (LTB4)";

"LTC4 Synthase" -> "Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)";

"Leukotriene B4 (LTB4)" -> "Inflammation";

"Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)" -> "Inflammation";

"U-66858" -> "5-LOX (nuclear membrane)" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"];

}

Caption: Experimental workflow for the in vitro whole blood LTB4 inhibition assay.

In Vivo Bronchoconstriction in Ascaris-Sensitive Rhesus Monkeys

This protocol is a generalized procedure based on published models of asthma in rhesus monkeys.

Objective: To evaluate the in vivo efficacy of U-66858 in inhibiting antigen-induced bronchoconstriction in a primate model of asthma.

Animal Model: Rhesus monkeys naturally sensitized to Ascaris suum antigen.[3][4]

Materials:

-

Ascaris suum antigen solution.

-

U-66858 for oral or aerosol administration.

-

Anesthesia (e.g., pentobarbital sodium).[3]

-

Equipment for measuring pulmonary mechanics (e.g., body plethysmograph, esophageal balloon for transpulmonary pressure).[5][3]

-

Nebulizer for antigen and drug delivery.[3]

Procedure:

-

Animal Preparation: Anesthetize the Ascaris-sensitive rhesus monkeys and intubate them.[3]

-

Baseline Measurements: Measure baseline pulmonary mechanics, including pulmonary resistance (RL) and dynamic compliance (Cdyn).[5][3]

-

Drug Administration: Administer U-66858 either orally at specified doses (e.g., 5 and 10 mg/kg) or via aerosol at various concentrations.[6]

-

Antigen Challenge: After a predetermined time following drug administration, challenge the monkeys with an aerosolized solution of Ascaris suum antigen.[3]

-

Post-Challenge Measurements: Continuously monitor and record pulmonary resistance (RL) and dynamic compliance (Cdyn) for a set period after the antigen challenge.[5][3]

-

Data Analysis: Calculate the percentage inhibition of the antigen-induced changes in RL and Cdyn for each treatment group compared to a vehicle control group.

Caption: Experimental workflow for the in vivo rhesus monkey asthma model.

Mechanism of 5-Lipoxygenase Inhibition

U-66858 is a hydroquinone derivative. The mechanism of 5-LOX inhibition by hydroquinone and benzoquinone derivatives is generally considered to be non-redox and competitive with the substrate, arachidonic acid. These inhibitors are thought to bind to the active site of the enzyme, preventing the binding and subsequent oxygenation of arachidonic acid. Molecular docking studies with other benzoquinone and hydroquinone derivatives have suggested that these compounds form specific interactions within the substrate-binding site of 5-LOX.[6][7]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolic studies specifically on U-66858 are not widely available in the public domain. However, studies on its deacetylated metabolite, U-68244, indicate that U-66858 undergoes metabolism in human whole blood to this active form.[8] Further metabolism can lead to the formation of polar conjugates, such as a sulphate conjugate, which exhibit significantly weaker 5-LOX inhibitory activity.[8]

The parent compound, a naphthalene derivative, is lipophilic, suggesting it would be well-absorbed and distributed into tissues. Metabolism of naphthalene derivatives typically occurs in the liver via cytochrome P450 enzymes, leading to the formation of more polar metabolites that can be excreted.[4][9][10] Phase II conjugation reactions, such as glucuronidation and sulfation, are also common metabolic pathways for these types of compounds.[10]

Synthesis

The synthesis of the 2-butyl-4-methoxyphenol intermediate could potentially be achieved through methods such as the Friedel-Crafts acylation of a methoxynaphthalene derivative followed by reduction and subsequent butylation, or through the alkylation of a suitable dihydroxynaphthalene precursor.[11][12] Subsequent acetylation of the hydroxyl group would yield the final product, U-66858.

Conclusion

U-66858 is a potent inhibitor of 5-lipoxygenase, demonstrating significant activity both in vitro in human whole blood and in vivo in a primate model of asthma. Its mechanism of action is likely through competitive inhibition at the arachidonic acid binding site of the 5-LOX enzyme. While detailed pharmacokinetic and synthesis information is limited, the available data suggest that U-66858 and its active metabolite, U-68244, represent a promising class of compounds for the development of novel anti-inflammatory therapeutics targeting the leukotriene pathway. Further research is warranted to fully elucidate its clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. jvsmedicscorner.com [jvsmedicscorner.com]

- 3. Lung mechanics following antigen challenge of Ascaris suum-sensitive rhesus monkeys [scite.ai]

- 4. Lung mechanics following antigen challenge of Ascaris suum-sensitive rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radioimmunoassay of LTB4 in plasma from different species: a cautionary note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

Bunaprolast: A Discontinued 5-Lipoxygenase Inhibitor

Bunaprolast (also known as U-66,858) is a novel hydroquinone derivative that was developed by Pfizer Inc. as a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. These lipid mediators are significantly involved in inflammatory responses, particularly in respiratory diseases. Despite showing promise in preclinical studies, the development of this compound was ultimately discontinued at the Phase II clinical trial stage for the treatment of asthma.

This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, consolidating the limited publicly available data.

Core Data Summary

| Parameter | Value | Reference |

| Drug Name | This compound | |

| Alternative Name | U-66,858 | [1] |

| Developer | Pfizer Inc. | |

| Mechanism of Action | 5-Lipoxygenase (5-LOX) Inhibitor | [1] |

| Therapeutic Area | Immune System Diseases, Respiratory Diseases | |

| Indication | Asthma (discontinued) | |

| Highest Development Phase | Phase II Clinical Trials | |

| CAS Registry Number | 99107-52-5 | |

| Molecular Formula | C17H20O3 | [1] |

Preclinical Development

This compound demonstrated inhibitory activity against the 5-lipoxygenase pathway in in vitro and in vivo models.

In Vitro Studies

The primary preclinical data available for this compound comes from a study evaluating its inhibitory effects on the ionophore-induced formation of leukotriene B4 (LTB4) in human whole blood.

Table 1: Inhibition of LTB4 Formation in Human Whole Blood by this compound (U-66,858) and its Metabolite

| Compound | Preincubation Time | IC50 (nmol/L) |

| This compound (U-66,858) | 1 min | 1080 ± 644 |

| 60 min | 250 ± 85 | |

| U-68,244 (deacetylated metabolite) | 1 min | 820 ± 442 |

| 60 min | 270 ± 79 |

Data from Robinson C, et al. Agents and Actions, 1994.

The study also noted that this compound exhibited significant inhibition of thromboxane A2 release, suggesting a potential interaction with the cyclooxygenase (CO) pathway.

In Vivo Studies

Clinical Development and Discontinuation

This compound advanced to Phase II clinical trials for the treatment of asthma. However, Pfizer discontinued its development. The specific reasons for the discontinuation have not been publicly disclosed but are often related to a lack of efficacy, unfavorable safety profile, or strategic portfolio decisions.

Mechanism of Action: 5-Lipoxygenase Inhibition

This compound's therapeutic rationale was based on its ability to inhibit the 5-lipoxygenase enzyme.

Caption: Simplified 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the this compound studies are not fully available. However, based on the published abstract, the following methodologies were likely employed.

Human Whole Blood Assay for LTB4 Inhibition

Caption: Probable workflow for the human whole blood LTB4 inhibition assay.

Methodology:

-

Blood Collection: Whole blood would be collected from healthy human volunteers.

-

Preincubation: Aliquots of whole blood would be preincubated with varying concentrations of this compound (U-66,858) or its deacetylated metabolite (U-68,244) for either 1 or 60 minutes at 37°C.

-

Stimulation: Leukotriene synthesis would be initiated by the addition of a calcium ionophore, such as A23187.

-

Incubation: The samples would be incubated for a defined period to allow for the production of LTB4.

-

Termination and Extraction: The reaction would be stopped, and LTB4 would be extracted from the plasma.

-

Quantification: The concentration of LTB4 would be determined using a sensitive immunoassay, such as an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

Data Analysis: The concentration of the compound that inhibits LTB4 production by 50% (IC50) would be calculated from the dose-response curves.

Rhesus Monkey Model of Asthma

This in vivo model would involve the following general steps:

-

Animal Selection: Rhesus monkeys with a documented natural hypersensitivity to Ascaris antigen would be selected.

-

Baseline Measurements: Baseline respiratory parameters would be measured.

-

Drug Administration: this compound would be administered to the monkeys.

-

Antigen Challenge: The monkeys would be challenged with an aerosolized Ascaris antigen.

-

Post-Challenge Monitoring: Changes in respiratory function (e.g., airway resistance, dynamic compliance) would be monitored to assess the protective effect of the drug against the antigen-induced bronchoconstriction.

Conclusion

This compound was a promising 5-lipoxygenase inhibitor that showed potent activity in preclinical models of inflammation and asthma. However, its development was halted during Phase II clinical trials. The limited publicly available information prevents a complete understanding of its full development history and the specific reasons for its discontinuation. This guide has synthesized the available data to provide a technical overview for researchers and professionals in drug development.

References

An In-depth Technical Guide to Bunaprolast's Active Metabolite: U-68,244

This technical guide provides a comprehensive overview of U-68,244, the active deacetylated metabolite of the semi-quinone compound U-66,858, which is related to the experimental drug Bunaprolast. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's biological activity, experimental protocols, and relevant signaling pathways.

Core Compound Profile

Compound: U-68,244 Synonyms: Deacetylated metabolite of U-66,858 Primary Activity: Lipoxygenase Inhibitor

Quantitative Data Summary

The primary biological activity identified for U-68,244 is the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. The inhibitory potency of U-68,244 on the formation of leukotriene B4 (LTB4) in human whole blood has been quantified, and the results are summarized in the table below. For comparison, the data for its parent compound, U-66,858, are also included.

| Compound | Preincubation Time | IC50 (nmol/L) for LTB4 Inhibition |

| U-68,244 | 1 minute | 820 ± 442 |

| 60 minutes | 270 ± 79 | |

| U-66,858 | 1 minute | 1080 ± 644 |

| 60 minutes | 250 ± 85 |

Signaling Pathway and Mechanism of Action

U-68,244 exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase pathway, a critical branch of the arachidonic acid cascade. This pathway is responsible for the production of leukotrienes, which are potent lipid mediators of inflammation.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the characterization of U-68,244's biological activity.

Inhibition of Leukotriene B4 (LTB4) Formation in Human Whole Blood

This protocol describes the ex vivo assay used to determine the IC50 values of U-68,244.

1. Materials and Reagents:

-

Freshly drawn human whole blood (anticoagulant: heparin)

-

U-68,244 and U-66,858 (dissolved in a suitable solvent, e.g., DMSO)

-

Calcium Ionophore A23187 (stimulant)

-

Phosphate Buffered Saline (PBS)

-

Radioimmunoassay (RIA) kit for LTB4 or High-Performance Liquid Chromatography (HPLC) system for LTB4 quantification

-

Centrifuge

2. Experimental Workflow:

3. Detailed Procedure:

-

Aliquots of heparinized human whole blood are pre-warmed to 37°C.

-

The blood samples are pre-incubated with varying concentrations of U-68,244 or the vehicle control for a specified duration (e.g., 1 minute or 60 minutes).

-

Leukotriene synthesis is initiated by the addition of a calcium ionophore, such as A23187, to a final concentration that elicits a robust LTB4 response.

-

The samples are incubated for a defined period (e.g., 15-30 minutes) at 37°C to allow for LTB4 production.

-

The reaction is terminated by placing the samples on ice and/or by the addition of a stopping reagent.

-

Plasma is separated from the blood cells by centrifugation.

-

The concentration of LTB4 in the plasma supernatant is determined using a validated method such as a competitive radioimmunoassay (RIA) or by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

-

The percentage of inhibition of LTB4 formation is calculated for each concentration of U-68,244 relative to the vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Phosphodiesterase (PDE) Inhibition Assay (General Protocol)

While no data is currently available on the activity of U-68,244 as a phosphodiesterase inhibitor, the following general protocol outlines a common method for screening compounds against various PDE isozymes.

1. Materials and Reagents:

-

Purified recombinant human PDE isozymes (e.g., PDE1-11)

-

U-68,244

-

Cyclic nucleotides (cAMP or cGMP) as substrates

-

Assay buffer (specific to the PDE isozyme)

-

Detection reagents (e.g., commercially available kits utilizing fluorescence, luminescence, or absorbance)

-

Microplate reader

2. Experimental Workflow:

Metabolic Pathway

U-68,244 is formed from its parent compound, U-66,858, through a deacetylation reaction. The exact enzyme responsible for this biotransformation has not been explicitly identified in the available literature but is likely mediated by a deacetylase enzyme.

Unraveling the Role of Bunaprolast in Leukotriene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunaprolast is an investigational anti-inflammatory compound that has been identified as a potent inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthetic pathway of leukotrienes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in the modulation of leukotriene synthesis. This document will detail the signaling pathways involved, present available quantitative data on its inhibitory effects, and outline the experimental methodologies used to characterize its activity.

Introduction to Leukotriene Synthesis and Inflammation

Leukotrienes are a family of pro-inflammatory lipid mediators derived from arachidonic acid. They play a pivotal role in the pathophysiology of a wide range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX), which catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is then further metabolized to produce the two main classes of leukotrienes: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

LTB4 is a potent chemoattractant for neutrophils, while cysteinyl leukotrienes are powerful bronchoconstrictors and increase vascular permeability. Given their significant contribution to inflammation, the inhibition of leukotriene synthesis has been a major focus of drug discovery efforts.

This compound: A 5-Lipoxygenase Inhibitor

This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the 5-lipoxygenase enzyme. By blocking the initial step in the leukotriene biosynthetic cascade, this compound effectively reduces the production of both LTB4 and the cysteinyl leukotrienes, thereby mitigating their pro-inflammatory actions.

Mechanism of Action: Signaling Pathway

The mechanism of action of this compound is centered on its ability to interfere with the 5-LOX pathway. The following diagram illustrates the leukotriene synthesis pathway and the point of intervention by this compound.

Quantitative Analysis of this compound Activity

While specific quantitative data for this compound's inhibitory activity, such as its IC50 value for 5-LOX, is not publicly available in the reviewed literature, the primary mechanism is firmly established as the inhibition of this enzyme. For context, other known 5-LOX inhibitors, such as Zileuton, have demonstrated IC50 values in the low micromolar range for the inhibition of LTB4 biosynthesis in human polymorphonuclear leukocytes (PMNLs)[1]. It is anticipated that this compound would exhibit a comparable or superior inhibitory profile.

Table 1: Comparative Inhibitory Data of 5-LOX Inhibitors (Illustrative)

| Compound | Target | Assay System | IC50 / ED50 | Reference |

| This compound | 5-Lipoxygenase | Data Not Available | Data Not Available | - |

| Zileuton | 5-Lipoxygenase | Human PMNLs (LTB4 synthesis) | 0.4 µM | [1] |

| Zileuton | 5-Lipoxygenase | Rat PMNLs (LTB4 synthesis) | 0.4 µM | [1] |

| Zileuton | 5-Lipoxygenase | Human Whole Blood (LTB4 synthesis) | 0.9 µM | [1] |

| Aethiopinone | 5-Lipoxygenase | Human Neutrophils (LTB4 production) | 0.11 µM | [2] |

| Montelukast | 5-Lipoxygenase | Rat Mast Cell-like RBL-1 cells | ~2.5 µM | [3] |

Note: This table is for illustrative purposes to provide context for the expected potency of a 5-LOX inhibitor. The data for Zileuton, Aethiopinone, and Montelukast are from published studies and are not direct comparisons to this compound.

Experimental Protocols for Assessing 5-Lipoxygenase Inhibition

The evaluation of 5-LOX inhibitors like this compound typically involves a series of in vitro and cell-based assays. The following are representative protocols that would be employed to characterize the activity of this compound.

In Vitro 5-Lipoxygenase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the activity of purified 5-lipoxygenase.

Principle: This assay measures the production of 5-HPETE from arachidonic acid by recombinant human 5-LOX. The product formation can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm, which corresponds to the formation of a conjugated diene system in the product.

Materials:

-

Recombinant human 5-lipoxygenase

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Zileuton (positive control)

-

Phosphate buffer (pH 7.4)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of dilutions of this compound and the positive control, Zileuton.

-

In a quartz cuvette, add the phosphate buffer and the 5-lipoxygenase enzyme solution.

-

Add the test compound (this compound) or control at the desired concentration and incubate for a specified period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Immediately monitor the change in absorbance at 234 nm over time.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Cellular Assay for Inhibition of Leukotriene B4 Synthesis in Human Neutrophils

Objective: To assess the ability of this compound to inhibit the synthesis of LTB4 in a cellular context.

Principle: Human neutrophils are a primary source of leukotrienes. In this assay, neutrophils are stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis. The amount of LTB4 produced is then quantified, typically by ELISA or LC-MS/MS.

Materials:

-

Isolated human polymorphonuclear leukocytes (neutrophils)

-

Calcium ionophore A23187

-

This compound (test compound)

-

Zileuton (positive control)

-

Cell culture medium (e.g., HBSS)

-

LTB4 ELISA kit or LC-MS/MS system

Procedure:

-

Isolate human neutrophils from fresh whole blood using density gradient centrifugation.

-

Resuspend the neutrophils in cell culture medium.

-

Pre-incubate the cells with various concentrations of this compound or Zileuton for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stimulate the cells with calcium ionophore A23187 to trigger leukotriene synthesis.

-

After a specific incubation time (e.g., 10-15 minutes), terminate the reaction by centrifugation.

-

Collect the supernatant and quantify the concentration of LTB4 using a validated method (ELISA or LC-MS/MS).

-

Calculate the percentage of inhibition of LTB4 synthesis for each concentration of this compound and determine the IC50 value.

Experimental Workflow Diagram

Conclusion

This compound is a targeted inhibitor of 5-lipoxygenase, a key enzyme in the synthesis of pro-inflammatory leukotrienes. By blocking this pathway, this compound has the potential to be an effective therapeutic agent for a variety of inflammatory conditions. Further research is needed to fully elucidate its quantitative inhibitory profile and to translate these preclinical findings into clinical applications. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this promising anti-inflammatory compound.

References

Bunaprolast and the 5-Lipoxygenase Pathway: A Technical Guide for Asthma Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bunaprolast is a small molecule inhibitor of 5-lipoxygenase (5-LOX), an enzyme pivotal in the inflammatory cascade of asthma. Although the clinical development of this compound was discontinued, the therapeutic strategy of targeting the 5-LOX pathway remains a significant area of interest in asthma research. This technical guide provides an in-depth overview of the role of the 5-lipoxygenase pathway in asthma pathophysiology, the mechanism of action of 5-LOX inhibitors, and detailed experimental protocols for their evaluation. Due to the limited publicly available data for this compound, this guide utilizes data from other well-studied 5-LOX inhibitors, such as Zileuton, as a proxy to illustrate the expected pharmacological profile and to provide a framework for the preclinical and clinical assessment of similar compounds.

The 5-Lipoxygenase Pathway in Asthma Pathophysiology

The 5-lipoxygenase (5-LOX) pathway is a critical component of the arachidonic acid cascade, leading to the production of leukotrienes, which are potent pro-inflammatory mediators implicated in the pathogenesis of asthma.[1][2] Upon cellular stimulation by allergens or other inflammatory triggers, arachidonic acid is released from the cell membrane and converted by 5-LOX into leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4.[1]

These leukotrienes contribute to the key features of asthma by:

-

Inducing potent bronchoconstriction: CysLTs are powerful constrictors of airway smooth muscle.[1]

-

Promoting inflammatory cell infiltration: LTB4 is a potent chemoattractant for neutrophils, eosinophils, and monocytes.[1][3]

-

Increasing vascular permeability and mucus secretion: CysLTs contribute to airway edema and mucus plugging.[1]

Given their central role in driving airway inflammation and bronchoconstriction, inhibiting the 5-LOX pathway presents a compelling therapeutic strategy for asthma.[4]

Mechanism of Action of 5-Lipoxygenase Inhibitors

This compound, and other compounds in its class, act by directly inhibiting the 5-lipoxygenase enzyme. This inhibition prevents the initial conversion of arachidonic acid to LTA4, thereby blocking the production of all downstream leukotrienes (LTB4 and CysLTs).[1] This upstream intervention is a key differentiator from leukotriene receptor antagonists, which only block the action of CysLTs at their receptors. By halting the synthesis of all leukotrienes, 5-LOX inhibitors can theoretically provide a broader anti-inflammatory effect.

Quantitative Data (Exemplified by other 5-LOX Inhibitors)

As specific data for this compound is limited, the following tables summarize representative data from preclinical and clinical studies of other 5-LOX inhibitors to illustrate the expected efficacy.

Table 1: Preclinical Efficacy of 5-LOX Inhibitors in Animal Models of Asthma

| Compound | Animal Model | Key Findings | Reference |

| BI-L-239 | Cynomolgus Monkey (Ascaris-induced) | Inhaled administration led to a dose-dependent inhibition of LTC4 release (max 73%), late-phase bronchoconstriction (max 41%), and neutrophil infiltration (max 63%). | [5] |

| BI-L-239 | Sheep (Ascaris-induced) | Inhaled administration produced a dose-dependent inhibition of late-phase bronchoconstriction (max 66%) and airway hyperresponsiveness (max 82%). | [5] |

| BI-L-239 | Guinea Pig (Ovalbumin-induced) | Inhaled administration attenuated acute bronchoconstriction (max 80%), leukocyte infiltration (58%), and airway hyperresponsiveness (100%). | [5] |

Table 2: Clinical Efficacy of Zileuton (a 5-LOX Inhibitor) in Patients with Mild to Moderate Asthma

| Parameter | Zileuton (600 mg, q.i.d.) | Placebo | p-value | Reference |

| Improvement in FEV1 (Day 36) | 16% | 6% | < 0.01 | [6] |

| Improvement in Morning PEFR | 7% - 10% | - | < 0.05 | [6] |

| Reduction in Daytime Symptoms | 37% | - | < 0.05 | [6] |

| Reduction in Nocturnal Symptoms | 31% | - | < 0.05 | [6] |

| Reduction in β-agonist Use | 31% | - | < 0.05 | [6] |

| Reduction in Steroid Rescues | 62% | - | < 0.05 | [6] |

| Reduction in Blood Eosinophils | Significant | No significant change | < 0.05 | [6] |

FEV1: Forced Expiratory Volume in 1 second; PEFR: Peak Expiratory Flow Rate

Experimental Protocols

The evaluation of 5-LOX inhibitors for asthma involves a combination of in vitro and in vivo experimental models.

In Vitro Assays

Objective: To determine the potency and selectivity of the compound in inhibiting 5-LOX activity and leukotriene production in relevant human inflammatory cells.

Protocol: Inhibition of Leukotriene Production in Human Whole Blood

-

Blood Collection: Collect fresh human whole blood from healthy, consenting donors into heparinized tubes.

-

Compound Incubation: Pre-incubate whole blood samples with a range of concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cellular Activation: Stimulate the blood samples with a calcium ionophore (e.g., A-23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.[7]

-

Reaction Termination: Stop the reaction by placing the samples on ice and centrifuging to separate plasma.

-

Leukotriene Quantification: Measure the levels of LTB4 and CysLTs in the plasma using validated enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of leukotriene production) by plotting the percentage of inhibition against the compound concentration.

In Vivo Models

Objective: To assess the efficacy of the 5-LOX inhibitor in reducing key features of asthma, such as airway hyperresponsiveness, inflammation, and bronchoconstriction, in a living organism.

Protocol: Ovalbumin-Induced Allergic Asthma Model in Mice

-

Sensitization: Sensitize mice (e.g., BALB/c strain) via intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant (e.g., alum) on days 0 and 14.

-

Compound Administration: Administer the test compound (e.g., this compound) or vehicle control to the mice via a clinically relevant route (e.g., oral gavage, inhalation) for a specified period before and/or during the challenge phase.

-

Airway Challenge: Challenge the sensitized mice with aerosolized OVA for several consecutive days (e.g., days 21, 22, and 23) to induce an asthmatic response.

-

Assessment of Airway Hyperresponsiveness (AHR): 24-48 hours after the final OVA challenge, measure AHR by exposing the mice to increasing concentrations of a bronchoconstrictor (e.g., methacholine) and measuring the changes in lung function using techniques like whole-body plethysmography.

-

Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a bronchoalveolar lavage to collect cells and fluid from the airways.

-

Cellular Analysis: Perform total and differential cell counts on the BAL fluid to quantify the influx of inflammatory cells, particularly eosinophils.

-

Cytokine and Leukotriene Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and leukotrienes in the BAL fluid using ELISA or other immunoassays.

-

Histopathology: Collect lung tissue for histological analysis to assess for features of airway inflammation and remodeling, such as goblet cell hyperplasia and peribronchial inflammation.

Conclusion

While the development of this compound was halted, the inhibition of the 5-lipoxygenase pathway remains a scientifically valid and clinically relevant approach for the treatment of asthma. This guide provides a comprehensive overview of the underlying mechanism of action and the experimental methodologies required to evaluate 5-LOX inhibitors. The provided data from analogous compounds underscore the potential of this drug class to mitigate key aspects of asthma pathophysiology. For researchers and drug development professionals, the protocols and data presented herein offer a robust framework for the investigation of novel 5-LOX inhibitors for respiratory diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. atsjournals.org [atsjournals.org]

- 4. Recent advances in the search for novel 5-lipoxygenase inhibitors for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of 5-lipoxygenase products in preclinical models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute and chronic effects of a 5-lipoxygenase inhibitor in asthma: a 6-month randomized multicenter trial. Zileuton Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of a 5-lipoxygenase inhibitor on asthma induced by cold, dry air - PubMed [pubmed.ncbi.nlm.nih.gov]

Bunaprolast: A Technical Guide to its Inhibitory Effect on Leukotriene B4 Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunaprolast, also known by its developmental code U-66858, is a potent inhibitor of 5-lipoxygenase (5-LOX), the key enzyme in the biosynthetic pathway of leukotrienes. This technical guide provides an in-depth analysis of this compound's effect on the production of Leukotriene B4 (LTB4), a powerful inflammatory mediator. This document summarizes the available quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and illustrates the relevant biological pathways and experimental workflows through detailed diagrams.

Introduction

Leukotriene B4 (LTB4) is a lipid mediator derived from the arachidonic acid cascade and plays a critical role in the initiation and amplification of inflammatory responses. It is a potent chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation. Elevated levels of LTB4 are associated with a variety of inflammatory diseases, making the inhibition of its production a key therapeutic strategy.

This compound (U-66858) has been identified as a direct inhibitor of 5-lipoxygenase, the enzyme responsible for the initial steps in the conversion of arachidonic acid to leukotrienes, including LTB4. By targeting this enzyme, this compound effectively reduces the synthesis of LTB4, thereby mitigating the downstream inflammatory cascade. This guide will explore the pharmacological details of this inhibitory action.

Quantitative Data on LTB4 Inhibition

The inhibitory potency of this compound and its primary metabolite, U-68244, on LTB4 production has been quantified in studies using human whole blood. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy.

| Compound | Preincubation Time | IC50 (nmol/L) | Cell System | Stimulant | Reference |

| This compound (U-66858) | 1 minute | 1080 ± 644 | Human Whole Blood | Calcium Ionophore A23187 | [1] |

| This compound (U-66858) | 60 minutes | 250 ± 85 | Human Whole Blood | Calcium Ionophore A23187 | [1] |

| U-68244 (metabolite) | 1 minute | 820 ± 442 | Human Whole Blood | Calcium Ionophore A23187 | [1] |

| U-68244 (metabolite) | 60 minutes | 270 ± 79 | Human Whole Blood | Calcium Ionophore A23187 | [1] |

Table 1: Inhibitory Potency (IC50) of this compound and its Metabolite on LTB4 Production.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the characterization of this compound's effect on LTB4 production.

Human Whole Blood Assay for LTB4 Inhibition

This in vitro assay measures the ability of a compound to inhibit the synthesis of LTB4 in a physiologically relevant environment.

Objective: To determine the IC50 of this compound and its metabolites on ionophore-induced LTB4 production in human whole blood.

Materials:

-

Freshly drawn human venous blood from healthy volunteers.

-

This compound (U-66858) and its deacetylated metabolite (U-68244).

-

Calcium Ionophore A23187 (stimulant).

-

Appropriate solvents for drug dilution.

-

Incubator.

-

Centrifuge.

-

Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 quantification or High-Performance Liquid Chromatography (HPLC) system.

Procedure:

-

Blood Collection: Whole blood is collected from consenting healthy donors into tubes containing an anticoagulant (e.g., heparin).

-

Compound Preparation: Stock solutions of this compound and its metabolite are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Preincubation: Aliquots of whole blood are preincubated with varying concentrations of this compound, its metabolite, or vehicle control for a specified duration (e.g., 1 minute or 60 minutes) at 37°C.

-

Stimulation: Following preincubation, LTB4 synthesis is initiated by adding a solution of Calcium Ionophore A23187 to the blood samples.

-

Incubation: The samples are incubated for a defined period at 37°C to allow for LTB4 production.

-

Termination and Sample Preparation: The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma.

-

LTB4 Quantification: The concentration of LTB4 in the plasma supernatant is measured using a validated analytical method, such as a competitive ELISA or by reverse-phase HPLC.

-

Data Analysis: The percentage inhibition of LTB4 production at each drug concentration is calculated relative to the vehicle-treated control. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.

Signaling Pathways and Experimental Workflow

The 5-Lipoxygenase Pathway and Point of Inhibition

The following diagram illustrates the arachidonic acid cascade, highlighting the central role of 5-lipoxygenase in LTB4 synthesis and the inhibitory action of this compound.

Caption: this compound inhibits the 5-LOX enzyme, blocking LTB4 synthesis.

Experimental Workflow for IC50 Determination

The logical flow of the experimental protocol for determining the inhibitory concentration of this compound is visualized below.

Caption: Workflow for determining this compound's IC50 on LTB4 production.

Conclusion

This compound (U-66858) is a potent inhibitor of 5-lipoxygenase, effectively reducing the production of the pro-inflammatory mediator LTB4 in human whole blood. The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of 5-LOX inhibition for inflammatory diseases. The detailed methodologies and pathway diagrams serve as a valuable resource for designing and interpreting further studies in this area.

References

An In-depth Technical Guide to the Therapeutic Potential of 5-Lipoxygenase Inhibitors: A Case Study of Bunaprolast

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the therapeutic potential of 5-lipoxygenase (5-LOX) inhibitors, a class of anti-inflammatory agents. While focusing on the core scientific principles relevant to this class of drugs, we use Bunaprolast, a discontinued 5-LOX inhibitor developed by Pfizer, as a case study. Due to the limited publicly available data on this compound, this guide leverages representative data and protocols from the broader class of 5-LOX inhibitors to provide a thorough understanding of their mechanism of action, preclinical evaluation, and therapeutic promise. The guide includes detailed experimental methodologies, quantitative data for a representative compound, and a visual representation of the 5-lipoxygenase signaling pathway.

Introduction: The Role of 5-Lipoxygenase in Inflammation

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in a multitude of diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The arachidonic acid cascade is a central pathway in the inflammatory process, leading to the production of potent lipid mediators known as eicosanoids. One of the key enzymes in this pathway is 5-lipoxygenase (5-LOX).

5-LOX catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the first committed step in the biosynthesis of leukotrienes.[1] Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) and leukotriene B4 (LTB4), are powerful pro-inflammatory mediators. They contribute to bronchoconstriction, increased vascular permeability, and the recruitment of inflammatory cells.[2]

Given their central role in inflammation, inhibiting the 5-LOX pathway presents a compelling therapeutic strategy for a range of inflammatory conditions.

This compound: A Discontinued 5-Lipoxygenase Inhibitor

This compound is a 5-lipoxygenase inhibitor that was under development by Pfizer Inc. for the potential treatment of immune system and respiratory diseases.[3] However, its development was discontinued.[3] The specific reasons for the discontinuation of this compound's development are not publicly available, a common occurrence in the pharmaceutical industry for various reasons including lack of efficacy, adverse safety findings, or strategic business decisions. This guide will utilize this compound as a framework to discuss the broader therapeutic potential and challenges associated with 5-LOX inhibitors.

Mechanism of Action of 5-Lipoxygenase Inhibitors

5-LOX inhibitors exert their anti-inflammatory effects by directly binding to and inhibiting the activity of the 5-lipoxygenase enzyme. This prevents the synthesis of leukotrienes from arachidonic acid, thereby reducing the downstream inflammatory cascade.

The 5-Lipoxygenase Signaling Pathway

The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then presented to 5-LOX by the 5-lipoxygenase-activating protein (FLAP). 5-LOX then catalyzes the formation of LTA4, which can be further metabolized to LTB4 by LTA4 hydrolase or to LTC4 by LTC4 synthase. The cysteinyl leukotrienes are subsequently converted to LTD4 and LTE4. These leukotrienes then bind to their respective receptors on target cells, mediating a variety of pro-inflammatory responses.

Quantitative Data for 5-Lipoxygenase Inhibitors

Due to the discontinuation of this compound's development, specific quantitative data such as IC50 values are not publicly available. However, to provide a representative understanding of the potency of this drug class, the following table summarizes the in vitro inhibitory activity of Zileuton, a well-characterized and clinically approved 5-LOX inhibitor.

| Compound | Target | Assay System | IC50 (μM) | Reference |

| Zileuton | 5-Lipoxygenase | Rat Basophilic Leukemia Cell Supernatant | 0.5 | [4] |

| Zileuton | 5-Lipoxygenase | Rat Polymorphonuclear Leukocytes (PMNLs) | 0.3 | [4] |

| Zileuton | Leukotriene B4 Biosynthesis | Human Polymorphonuclear Leukocytes (PMNLs) | 0.4 | [4] |

| Zileuton | Leukotriene B4 Biosynthesis | Human Whole Blood | 0.9 | [4] |

Table 1. Representative in vitro inhibitory activity of Zileuton, a 5-Lipoxygenase inhibitor.

Experimental Protocols

The following are detailed, representative protocols for key in vitro assays used to characterize the activity of 5-LOX inhibitors. These protocols are based on established methodologies and can be adapted for the evaluation of novel compounds.

5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of 5-LOX.

Principle: The activity of 5-LOX is determined by measuring the formation of its product, 5-HPETE, from the substrate arachidonic acid. This is often monitored spectrophotometrically by detecting the formation of a conjugated diene system in the product, which absorbs light at 234 nm.

Materials:

-

Purified 5-lipoxygenase enzyme (human recombinant or from a suitable cell line)

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound) and vehicle control (e.g., DMSO)

-

Zileuton (positive control inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM EDTA)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 234 nm

Procedure:

-

Prepare Reagents:

-

Dissolve the test compound and Zileuton in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Prepare serial dilutions of the test compound and Zileuton in the assay buffer.

-

Prepare the arachidonic acid substrate solution in ethanol and then dilute in assay buffer.

-

Dilute the purified 5-LOX enzyme in ice-cold assay buffer to the desired working concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

Test compound dilution, Zileuton dilution, or vehicle control.

-

5-LOX enzyme solution.

-

-

Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add the arachidonic acid substrate solution to each well to start the enzymatic reaction.

-

-

Measure Activity:

-

Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V) for each concentration of the test compound and controls.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

-

Cellular Leukotriene Production Assay

This assay measures the ability of a compound to inhibit the production of leukotrienes in a cellular context, providing a more physiologically relevant assessment of its activity.

Principle: Inflammatory cells (e.g., human neutrophils or a suitable cell line) are stimulated to produce leukotrienes in the presence or absence of the test compound. The amount of a specific leukotriene (e.g., LTB4 or LTC4) released into the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Human peripheral blood neutrophils or a suitable leukocyte cell line (e.g., HL-60)

-

Cell culture medium (e.g., RPMI 1640)

-

Calcium ionophore A23187 (stimulant)

-

Test compound (e.g., this compound) and vehicle control (e.g., DMSO)

-

Zileuton (positive control inhibitor)

-

Leukotriene B4 (LTB4) or Leukotriene C4 (LTC4) ELISA kit

-

96-well cell culture plates

-

Centrifuge

Procedure:

-

Cell Preparation:

-

Isolate human neutrophils from fresh blood or culture the chosen cell line according to standard protocols.

-

Resuspend the cells in cell culture medium at a specific density.

-

-

Compound Treatment:

-

Seed the cells into a 96-well cell culture plate.

-

Add serial dilutions of the test compound, Zileuton, or vehicle control to the wells.

-

Pre-incubate the cells with the compounds for a specified time (e.g., 30 minutes) at 37°C in a CO2 incubator.

-

-

Cell Stimulation:

-

Add the calcium ionophore A23187 to each well to stimulate leukotriene production.

-

Incubate for a further period (e.g., 15-30 minutes) at 37°C.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well, which contains the released leukotrienes.

-

-

Leukotriene Quantification:

-

Quantify the concentration of LTB4 or LTC4 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of leukotriene production for each concentration of the test compound.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the dose-response curve.

-

Therapeutic Potential and Future Directions

Inhibitors of 5-lipoxygenase hold significant therapeutic promise for the treatment of a wide range of inflammatory diseases. By targeting a key upstream enzyme in the leukotriene biosynthetic pathway, these agents can effectively reduce the production of multiple pro-inflammatory mediators.

The primary therapeutic area for 5-LOX inhibitors has been respiratory diseases, particularly asthma. The approved drug Zileuton has demonstrated efficacy in improving lung function and reducing asthma exacerbations. However, its use has been limited by the need for frequent dosing and concerns about liver toxicity, highlighting the need for newer agents with improved pharmacokinetic and safety profiles.

Beyond asthma, the anti-inflammatory properties of 5-LOX inhibitors suggest their potential utility in other conditions, including:

-

Allergic Rhinitis: By reducing the production of leukotrienes that contribute to nasal congestion and inflammation.

-

Inflammatory Bowel Disease (IBD): Leukotrienes are implicated in the pathogenesis of IBD, and inhibiting their synthesis may reduce intestinal inflammation.

-

Cardiovascular Disease: Emerging evidence suggests a role for 5-LOX in atherosclerosis, and its inhibition could have cardioprotective effects.

-

Cancer: Some studies have indicated that the 5-LOX pathway may be involved in tumor growth and progression, suggesting a potential role for its inhibitors in oncology.

The discontinuation of this compound underscores the challenges in developing novel 5-LOX inhibitors. While the precise reasons are unknown, they likely fall into the common categories of insufficient efficacy, unacceptable safety profile, or unfavorable pharmacokinetic properties. Future research in this area should focus on developing highly selective and potent inhibitors with improved drug-like properties to maximize their therapeutic potential while minimizing off-target effects and toxicity.

Conclusion

The 5-lipoxygenase pathway remains a validated and promising target for the development of novel anti-inflammatory therapies. While the story of this compound serves as a reminder of the complexities and attrition inherent in drug development, the broader class of 5-LOX inhibitors continues to be an area of active research. A deeper understanding of the intricate roles of leukotrienes in various diseases, coupled with the development of next-generation inhibitors with superior pharmacological profiles, will be crucial in unlocking the full therapeutic potential of targeting this key inflammatory pathway.

References

Methodological & Application

Quantifying Bunaprolast and its Metabolite U-68,244 in Plasma: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bunaprolast (also known as U-66,858) is an inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are potent lipid mediators involved in inflammatory responses. By inhibiting 5-LOX, this compound effectively reduces the production of these pro-inflammatory molecules. U-68,244 is a deacetylated metabolite of this compound and also exhibits inhibitory activity against lipoxygenase. The quantification of this compound and U-68,244 in plasma is essential for pharmacokinetic studies, dose-response analysis, and overall drug development.

This document provides a detailed application note and a proposed protocol for the simultaneous quantification of this compound and U-68,244 in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of this compound and U-68,244

This compound and U-68,244 exert their pharmacological effect by inhibiting the 5-lipoxygenase pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by 5-LOX into leukotrienes. These leukotrienes then bind to their respective receptors on target cells, triggering a cascade of intracellular signaling that leads to inflammatory responses such as chemotaxis, increased vascular permeability, and cell activation. By inhibiting 5-LOX, this compound and U-68,244 block the production of these inflammatory mediators.

Figure 1: Simplified signaling pathway of the 5-lipoxygenase (5-LOX) cascade and the inhibitory action of this compound/U-68,244.

Proposed Bioanalytical Method for Quantifying this compound and U-68,244 in Plasma

This section outlines a proposed LC-MS/MS method for the simultaneous quantification of this compound and U-68,244 in plasma. As no validated method has been published for these specific analytes, this protocol is based on established methodologies for similar small molecules and predicted fragmentation patterns.

Materials and Reagents

-

This compound and U-68,244 reference standards

-

Stable isotope-labeled internal standards (IS) for this compound and U-68,244 (e.g., D4-Bunaprolast and D4-U-68,244)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

96-well plates

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the quantification of this compound and U-68,244 in plasma samples.

Figure 2: Proposed experimental workflow for plasma sample preparation and LC-MS/MS analysis.

Detailed Protocols

4.1. Preparation of Stock and Working Solutions

-

Prepare individual stock solutions of this compound, U-68,244, and their respective internal standards in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the working standard solutions and internal standard working solutions in 50:50 (v/v) acetonitrile:water.

4.2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a 96-well plate, add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to each well to precipitate the plasma proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and centrifuge before injection into the LC-MS/MS system.

4.3. LC-MS/MS Conditions

The following table summarizes the proposed LC-MS/MS conditions.

| Parameter | Proposed Condition |

| LC System | |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 20% B, ramp to 95% B, hold, and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Dwell Time | 100 ms |

4.4. Predicted Mass Transitions

Based on the chemical structures of this compound (C17H20O3, MW: 272.34) and U-68,244 (C15H18O2, MW: 230.30), the following are the predicted precursor and product ions for MS/MS analysis in positive ion mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 273.1 [M+H]+ | Predicted: 217.1, 189.1 |

| U-68,244 | 231.1 [M+H]+ | Predicted: 175.1, 147.1 |

| This compound-IS | 277.1 [M+H]+ | Predicted: 221.1, 193.1 |

| U-68,244-IS | 235.1 [M+H]+ | Predicted: 179.1, 151.1 |

Note: These are predicted transitions and should be optimized during method development.

Method Validation

The proposed bioanalytical method should be validated according to the guidelines of the FDA and the International Council for Harmonisation (ICH) M10. The validation should assess the following parameters:

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources. |

| Linearity | A calibration curve with at least six non-zero standards, with a correlation coefficient (r²) of ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio of ≥ 10 and acceptable precision and accuracy. |

| Accuracy and Precision | Intra- and inter-day precision (%CV) should be ≤ 15% (≤ 20% at LLOQ), and accuracy (%RE) should be within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations. |

| Recovery | Consistent and reproducible recovery of the analytes and IS from the plasma matrix. |

| Matrix Effect | Assessment of ion suppression or enhancement from the plasma matrix. |

| Stability | Stability of the analytes in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative). |

Table of Hypothetical Method Validation Data

| Parameter | This compound | U-68,244 |

| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |

| LLOQ | 1 ng/mL | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% | < 12% |

| Inter-day Precision (%CV) | < 13% | < 14% |

| Intra-day Accuracy (%RE) | ± 8% | ± 10% |

| Inter-day Accuracy (%RE) | ± 11% | ± 13% |

| Mean Recovery | > 85% | > 80% |

| Matrix Factor | 0.95 - 1.05 | 0.92 - 1.08 |

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the quantification of this compound and its metabolite U-68,244 in plasma. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the predicted mass transitions, offer a solid starting point for method development and validation. The included diagrams for the signaling pathway and experimental workflow serve to enhance the understanding of the drug's mechanism of action and the analytical procedure. Researchers and scientists in drug development can utilize this information to establish a robust and reliable bioanalytical method for their preclinical and clinical studies. It is imperative to perform a full method validation to ensure the accuracy and reliability of the data generated.

Application Notes and Protocols for the Evaluation of Phosphodiesterase 4 (PDE4) Inhibitors in Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide range of debilitating diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, psoriatic arthritis, and atopic dermatitis.[1][2][3] A key therapeutic target in the modulation of inflammatory responses is the enzyme phosphodiesterase 4 (PDE4).[1][2][3] PDE4 is predominantly found in immune and inflammatory cells, where it plays a crucial role in regulating intracellular signaling pathways that control the production of pro-inflammatory and anti-inflammatory mediators.[1][2][3]

Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which subsequently phosphorylates and activates the cAMP-responsive element binding protein (CREB). This signaling cascade ultimately results in the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-8, while promoting the synthesis of anti-inflammatory cytokines like interleukin-10 (IL-10).[3][4]

These application notes provide an overview of the mechanism of action of PDE4 inhibitors and present detailed protocols for their evaluation in established preclinical animal models of inflammation. The methodologies described herein are designed to assist researchers in the screening and characterization of novel PDE4 inhibitors for their potential therapeutic efficacy.

Mechanism of Action of PDE4 Inhibitors in Inflammation

The anti-inflammatory effects of PDE4 inhibitors are primarily mediated through the elevation of intracellular cAMP levels within immune cells. This leads to the modulation of downstream signaling pathways that control the expression of inflammatory genes.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, inflammation, and remodeling. A key signaling molecule in the inflammatory cascade is cyclic adenosine monophosphate (cAMP), which is degraded by phosphodiesterase (PDE) enzymes. The PDE4 enzyme family is predominantly expressed in inflammatory cells and airway smooth muscle, making it a prime therapeutic target for asthma.

Bunaprolast is a next-generation, potent, and selective phosphodiesterase 4 (PDE4) inhibitor. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators implicated in the pathophysiology of asthma. These application notes provide a comprehensive overview of the use of this compound in relevant in vitro models of asthma, including detailed protocols for its application in key asthma-related cell lines. For the purposes of these notes, data from the well-characterized PDE4 inhibitor, Roflumilast, is used as a proxy to demonstrate the expected efficacy and mechanism of action of this compound.

Mechanism of Action